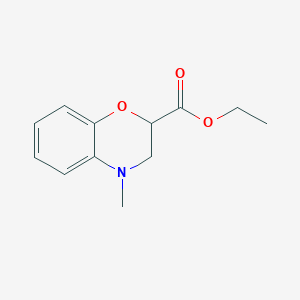

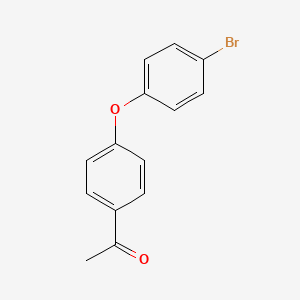

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate

Overview

Description

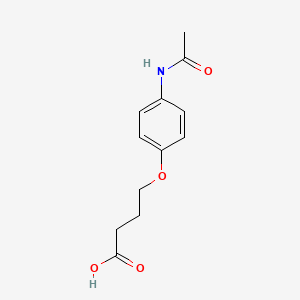

“Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate” is a chemical compound. Based on its name, it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also has a methoxyphenyl group and a carboxylate ester group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can participate in various chemical reactions, such as nucleophilic substitutions or additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like solubility, melting point, boiling point, and reactivity. These properties can be determined through experimental methods .

Scientific Research Applications

Synthesis and Characterization

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate has been synthesized and characterized in various studies. This compound is synthesized through Claisen condensation and Knorr cyclization, starting from 1-(4-methoxyphenyl)ethanone and diethyl oxalate. It's used to derive pyrazole hydrazones compounds, which are characterized by elemental analysis, infrared spectrum, and 1H NMR (Huang Jie-han, 2008).

Auxin Activities and Antiblastic Properties

A study synthesized Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate using a one-pot reaction method, leading to pyrazole carboxylic acid through various chemical processes. The synthesized compounds showed low auxin activities, and some demonstrated antiblastic properties to wheat gemma (A. Yue et al., 2010).

Regioselective Synthesis

Ethyl 2,4-dioxooctanoate has been used in a regioselective synthesis process to produce ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate, demonstrating a complete reversal of regioselectivity observed in standard processes. The structural assignments of these compounds were confirmed through NOE difference experiments and 1D and 2D 1H and 13C NMR methods (W. Ashton & G. Doss, 1993).

Design and Synthesis for Antioxidant Activity

In 2020, a one-pot synthesis of 5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylates was reported. This process involved cyclocondensation and assessed the antioxidant activity of the compounds, finding that longer alcohol chain lengths decrease antioxidant potential (Taís B. Goulart et al., 2020).

Microwave-Assisted Direct Amidation

A study demonstrated the microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, producing corresponding carboxamides. This method yields products efficiently (M. Milosevic et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have shown to interact directly with their targets, leading to changes in cellular processes . For instance, some indole derivatives appear to work directly on smooth muscle within the gastrointestinal tract and may affect calcium channels and muscarinic receptors .

Biochemical Pathways

For example, some isothiocyanate compounds have demonstrated effects on energy metabolism and induced oxidative stress in fungi .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-10(2)15-16(13)11-5-7-12(18-3)8-6-11/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMULFDKDMXDQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452256 | |

| Record name | ETHYL 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

218632-36-1 | |

| Record name | ETHYL 1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)